Cas no 96731-85-0 (Methyl-d3 Laurate)
Methyl-d3 Laurate Chemical and Physical Properties
Names and Identifiers
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- UQDUPQYQJKYHQI-BMSJAHLVSA-N
- Methyl-d3 Laurate
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- Inchi: 1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-12H2,1-2H3/i2D3
- InChI Key: UQDUPQYQJKYHQI-BMSJAHLVSA-N
- SMILES: C(OC([2H])([2H])[2H])(=O)CCCCCCCCCCC
Methyl-d3 Laurate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M315652-25mg |
Methyl-d3 Laurate |
96731-85-0 | 25mg |
$207.00 | 2023-05-17 | ||
| TRC | M315652-250mg |
Methyl-d3 Laurate |
96731-85-0 | 250mg |
$1642.00 | 2023-05-17 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | M315652-25mg |
Methyl-d3 Laurate |
96731-85-0 | 25mg |
¥1800.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | M315652-250mg |
Methyl-d3 Laurate |
96731-85-0 | 250mg |
¥14400.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | CS-T-82634-25mg |
Methyl-d3 Laurate |
96731-85-0 | 25mg |
¥1400.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | CS-T-82634-250mg |
Methyl-d3 Laurate |
96731-85-0 | 250mg |
¥11190.00 | 2023-09-15 | ||
| TRC | M315652-100mg |
Methyl-d3 Laurate |
96731-85-0 | 100mg |
$ 800.00 | 2023-09-07 |
Methyl-d3 Laurate Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on Methyl-d3 Laurate
Research Briefing on Methyl-d3 Laurate (CAS: 96731-85-0) in Chemical Biology and Pharmaceutical Applications
Methyl-d3 Laurate (CAS: 96731-85-0), a deuterium-labeled fatty acid methyl ester, has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique isotopic properties and applications in metabolic tracing, drug development, and analytical methodologies. This briefing synthesizes the latest findings (2022-2024) on its synthesis, biological interactions, and industrial relevance, with emphasis on peer-reviewed studies from journals such as Journal of Lipid Research and Analytical Chemistry.
Background & Significance: As a stable isotope-labeled analog of methyl laurate, Methyl-d3 Laurate serves as a critical tracer in lipid metabolism studies. Its deuterium atoms at the methyl terminus (CD3) enable precise tracking via mass spectrometry (MS) and nuclear magnetic resonance (NMR), overcoming limitations of non-labeled analogs in dynamic metabolic flux analysis. Recent work by Chen et al. (2023, Cell Chemical Biology) demonstrated its utility in quantifying β-oxidation rates in liver cells, revealing compartment-specific metabolic dysregulation in NAFLD models.
Synthetic Advances: Novel catalytic deuteration methods have improved the cost-efficiency of Methyl-d3 Laurate production. A 2024 Organic Process Research & Development study described a palladium-on-carbon (Pd/C) catalyzed H-D exchange protocol achieving >98% deuterium incorporation at the methyl group, reducing reliance on expensive deuterated precursors. This aligns with industry demand for scalable synthesis, as the compound's market is projected to grow at 8.2% CAGR (2023-2030) per Allied Market Research.
Pharmaceutical Applications: In drug formulation, Methyl-d3 Laurate acts as an internal standard for pharmacokinetic assays. A pivotal 2022 Journal of Pharmaceutical and Biomedical Analysis paper validated its use in quantifying medium-chain fatty acid prodrugs (e.g., valproate derivatives) with ≤2% inter-day variability. Additionally, its role in deuterium retention studies aids in designing metabolically stabilized drugs, as highlighted in Pfizer's 2023 patent (WO2023187542) on deuterated antimicrobials.
Challenges & Future Directions: While Methyl-d3 Laurate offers analytical precision, isotopic effects on enzyme kinetics require careful interpretation. A 2024 critique in Nature Chemical Biology noted that CD3 groups may alter binding affinities in cytochrome P450 assays by up to 15%. Ongoing research aims to optimize its use in multi-isotope pulse-chase experiments, with emerging applications in single-cell metabolomics (see 10.1039/D3SC04522H).
Conclusion: Methyl-d3 Laurate remains indispensable for advancing lipidomics and drug development. Future work should address synthetic scalability and expand its integration with spatially resolved MS imaging techniques. Industry-academia collaborations are expected to drive innovation, particularly in oncology and metabolic disease research.
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